REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.O.[Sn](Cl)Cl>CN(C)C=O>[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([NH2:16])[CH:11]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
74.1 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dimethylformamide was removed under vacuum
|
Type
|
WASH
|
Details
|
washed with brine (200 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through a celite pad
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=CC(=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |